N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
CAS No.: 922077-07-4
VCID: VC6694574
Molecular Formula: C22H28N2O4S
Molecular Weight: 416.54
* For research use only. Not for human or veterinary use.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide - 922077-07-4](/images/structure/VC6694574.png)
Description |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their antibacterial properties and have been extensively studied in medicinal chemistry for their therapeutic potential. This specific compound combines a benzoxazepine core with a sulfonamide moiety, which contributes to its unique chemical and biological properties. SynthesisThe synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to optimize yield and purity. Common steps may include:
Potential ApplicationsGiven its sulfonamide classification, this compound may have potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. The presence of a benzoxazepine core could also suggest potential neurological or psychiatric applications, although specific studies on this compound are not readily available. |
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CAS No. | 922077-07-4 |
Product Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide |
Molecular Formula | C22H28N2O4S |
Molecular Weight | 416.54 |
IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C22H28N2O4S/c1-7-24-18-12-17(8-9-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-15(3)10-14(2)11-16(20)4/h8-12,23H,7,13H2,1-6H3 |
Standard InChIKey | FHROBVJPVVUENO-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C |
Solubility | not available |
PubChem Compound | 40957973 |
Last Modified | Aug 18 2023 |
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